molecular formula C19H19N3O2S B1672000 Intepirdine CAS No. 607742-69-8

Intepirdine

Cat. No. B1672000
M. Wt: 353.4 g/mol
InChI Key: JJZFWROHYSMCMU-UHFFFAOYSA-N
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Description

Intepirdine (also known as SB-742457, RVT-101) is a selective 5-HT6 receptor antagonist with potential cognition, memory, and learning-enhancing effects . It was under development by GlaxoSmithKline for the treatment of Alzheimer’s disease and demonstrated some preliminary efficacy in phase II clinical trials .


Molecular Structure Analysis

Intepirdine has the molecular formula C19H19N3O2S and a molar mass of 353.44 g/mol . It is also known by the IUPAC name 3-Phenylsulfonyl-8-(piperazin-1-yl)quinoline .


Chemical Reactions Analysis

The dissociation constants of Intepirdine were determined by the regression analysis of pH-metric titration curves pKT a1 = 5.14, pKT a2 = 8.38, pKT a3 = 9.33 at 25°C and pK T a1 = 5.17, pK a2 = 8.31, pKT a3 = 9.07 at 37°C .


Physical And Chemical Properties Analysis

Intepirdine has a density of 1.3±0.1 g/cm3, a boiling point of 608.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 90.4±3.0 kJ/mol and a flash point of 321.7±28.7 °C .

Scientific Research Applications

1. Intepirdine in Alzheimer's Disease

Intepirdine, a 5-HT6 receptor antagonist, was investigated for its potential in treating Alzheimer's Disease (AD). Studies have focused on its ability to improve cognition in AD patients. However, larger phase-III trials failed to demonstrate a significant impact on cognition when used as adjunct therapy to cholinesterase inhibitors (Khoury et al., 2018).

2. Intepirdine in Dementia with Lewy Bodies

Intepirdine was also explored as a treatment for dementia with Lewy bodies. Phase II clinical trials were conducted to assess its efficacy. The research aimed to determine whether it could improve symptoms associated with this type of dementia, although its failure in Alzheimer's treatment raised questions about its potential efficacy in other dementias (Pak, 2017).

3. Intepirdine and Dependence in Dementia

A study assessed the impact of intepirdine on dependence levels in patients with Alzheimer’s disease. The research found that add-on therapy of intepirdine was estimated to reduce progression in dependence levels over 48 weeks, indicating that patients spent more time in less dependent stages of AD (Asare et al., 2017).

4. Intepirdine in Clinical Drug Trials

Intepirdine was a subject of interest in various clinical drug trials, particularly for neurodegenerative diseases. Its role in these trials was crucial in understanding the therapeutic potential and limitations of 5-HT6 receptor antagonists in treating conditions like Alzheimer's (Simpson, 2018).

5. Chemical Properties and Dissociation Constants of Intepirdine

Research on the chemical properties of intepirdine, specifically its dissociation constants, was conducted to better understand its behavior in different physiological environments. This information is crucial for predicting its interaction and stability in biological systems (Meloun et al., 2018).

properties

IUPAC Name

3-(benzenesulfonyl)-8-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFWROHYSMCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976249
Record name Intepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Intepirdine

CAS RN

607742-69-8
Record name Intepirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607742-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intepirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intepirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Intepirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INTEPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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